molecular formula C13H15ClF3NO2 B1440060 tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate CAS No. 1235440-72-8

tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate

Cat. No.: B1440060
CAS No.: 1235440-72-8
M. Wt: 309.71 g/mol
InChI Key: YXCWIXZTHGEEJV-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate” is a chemical compound with the CAS number 1235440-72-8 . It is a white powder with a molecular weight of 309.72 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H15ClF3NO2 . The InChI code for this compound is 1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-5-8(7-14)4-9(6-10)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) .


Physical And Chemical Properties Analysis

This compound is a white powder . The storage temperature and other physical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Asymmetric Mannich Reaction : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, is synthesized using asymmetric Mannich reaction, highlighting its use in the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • Crystal Structures and Hydrogen Bonding : Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate is studied for its isomorphous crystal structures and hydrogen bonding patterns, which are crucial in understanding molecular interactions and structural biology (Baillargeon et al., 2017).

  • Diels‐Alder Reactions : Tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, another related carbamate, is used in Diels‐Alder reactions, showing the compound's potential in complex organic synthesis (Padwa, Brodney, & Lynch, 2003).

  • Synthesis of N-(Boc) Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are utilized as building blocks in organic synthesis, demonstrating the versatility of carbamates in creating complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Antimicrobial Activities

  • Synthesis of Antimicrobial Derivatives : Tert-butyl carbazate, similar to tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate, is used in synthesizing 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles derivatives with potential antimicrobial activity (Ghoneim & Mohamed, 2013).

Deprotection in Organic Synthesis

  • Deprotection of Carbamates : Aqueous phosphoric acid is used for deprotection of tert-butyl carbamates, highlighting the compound's role in the synthesis of more complex molecules while maintaining stereochemical integrity (Li et al., 2006).

Intermediate in Synthesis of Biologically Active Compounds

  • Synthesis of Omisertinib Intermediate : Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

The compound is associated with some safety hazards. It has been classified under the GHS07 pictogram , which represents substances that can cause harm to health. The specific hazard statements are not provided in the search results.

Properties

IUPAC Name

tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-5-8(7-14)4-9(6-10)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCWIXZTHGEEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146916
Record name 1,1-Dimethylethyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-72-8
Record name 1,1-Dimethylethyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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